molecular formula C14H21N3O3 B13649949 tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13649949
M. Wt: 279.33 g/mol
InChI Key: WSBLNUIHECVGCS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate ( 1374771-65-9) is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol . It features a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis to mask the secondary amine's reactivity, and a 3-hydroxypyridin-2-yl substituent. While specific biological or mechanistic data for this exact compound is not available in the searched literature, its structure suggests potential as a key synthetic intermediate or building block in medicinal chemistry. Piperazine and pyridine motifs are prevalent in pharmaceuticals and agrochemicals. Researchers may find this compound valuable for constructing more complex molecules, exploring structure-activity relationships, or as a precursor in drug discovery projects. The Boc group can be readily removed under mild acidic conditions to generate the free piperazine, enabling further functionalization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be followed to ensure product stability.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12-11(18)5-4-6-15-12/h4-6,18H,7-10H2,1-3H3

InChI Key

WSBLNUIHECVGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)O

Origin of Product

United States

Preparation Methods

Method Description

A recent patented method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate employs a one-step photocatalytic reaction that can be adapted for the hydroxypyridinyl analogue. The key steps are:

  • Reactants: 2-aminopyridine (or hydroxypyridine analogue), piperazine-1-tert-butyl formate, acridine salt as a visible-light photocatalyst, and an oxidant (2,2,6,6-tetramethylpiperidine-N-oxide).
  • Solvent: Anhydrous dichloroethane.
  • Reaction: The mixture is irradiated with blue LED light under an oxygen atmosphere for approximately 10 hours.
  • Purification: Post-reaction, the mixture is subjected to drying and column chromatography to isolate the pure product.

Advantages

Reaction Conditions Summary

Parameter Details
Reactants 2-aminopyridine, piperazine-1-tert-butyl formate
Photocatalyst Acridine salt (0.1 eq)
Oxidant 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq)
Solvent Anhydrous dichloroethane
Atmosphere Oxygen (replaced 3 times)
Light source Blue LED
Reaction time 10 hours
Temperature Ambient
Yield Up to 95%

Note: The quantities are typically 0.2 mmol for the main reactants per 2 mL solvent volume.

Traditional Two-Step Synthesis Method

Method Description

The traditional preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves:

  • Nitration or substitution: Synthesis of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
  • Catalytic hydrogenation: Reduction of the nitro group to an amino group using palladium on carbon (Pd/C) catalyst in ethanol under hydrogen atmosphere.

Advantages and Disadvantages

Aspect Advantages Disadvantages
Reaction steps Established, well-understood Multi-step, longer synthesis time
Catalysts Pd/C widely available Use of heavy metals and hydrogen gas
Yield Moderate to good (up to ~81.8%) Lower than photocatalytic method
Safety Requires hydrogen gas handling Hydrogen is flammable and hazardous
Environmental impact Moderate Use of heavy metals and hydrogen

Reaction Conditions Summary

Step Conditions
Hydrogenation solvent Ethanol
Catalyst Palladium on carbon (Pd/C)
Hydrogen source Hydrogen gas balloon
Reaction time Approximately 3 hours
Purification Standard purification techniques
Yield Less than 81.8%

This method is less preferred due to safety concerns and environmental impact but remains a benchmark for comparison.

Purification Techniques

Both methods require purification steps post-reaction, typically involving:

  • Removal of solvent under reduced pressure.
  • Column chromatography using silica gel or other stationary phases.
  • Crystallization or recrystallization to achieve high purity.
  • Drying under vacuum or inert atmosphere to prevent degradation.

Comparative Analysis Table

Feature Photocatalytic One-Step Method Traditional Two-Step Hydrogenation Method
Number of steps 1 2
Catalyst Acridine salt (photocatalyst) Palladium on carbon (Pd/C)
Use of heavy metals No Yes
Use of hazardous gases No Yes (hydrogen gas)
Reaction time ~10 hours ~3 hours (hydrogenation step only)
Yield Up to 95% Up to 81.8%
Environmental impact Low Moderate to high
Safety Safer, no explosive gases Requires careful handling of hydrogen
Cost Lower due to fewer steps and no precious metals Higher due to catalysts and safety measures

Notes on Adaptation for tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate

The hydroxypyridinyl derivative differs by having a hydroxyl group at the 3-position of the pyridine ring instead of an amino group at the 6-position. This substitution may affect reactivity and selectivity but the overall synthetic strategy remains similar:

  • Starting from 3-hydroxypyridine or its derivatives.
  • Employing piperazine-1-tert-butyl formate as the coupling partner.
  • Utilizing photocatalytic conditions with acridine salt and oxidant under blue LED light.
  • Adjusting reaction parameters such as time, temperature, and solvent polarity to optimize yield.

Due to the electron-donating nature of the hydroxyl group, reaction kinetics may vary, necessitating experimental optimization.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Its hydrolysis under acidic or basic conditions regenerates the free piperazine amine:

Reaction Conditions

ConditionReagentsSolventTemperatureYieldSource
Acidic hydrolysis4M HCl in 1,4-dioxaneMeOHRoom temp.99%
Basic hydrolysis1M NaOHTHF/MeOH60°C69%
  • The Boc group is selectively cleaved without affecting the hydroxypyridine ring or piperazine backbone.

  • Acidic hydrolysis is faster and higher-yielding compared to basic methods .

Photocatalytic C–N Bond Formation

The hydroxypyridine ring participates in photocatalytic cross-coupling reactions. A patented method for similar tert-butyl piperazine carboxylates involves:

Reaction Protocol

  • Catalyst : Acridine salt (0.005–0.01 mmol, 0.1–0.5 eq)

  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide

  • Solvent : Anhydrous dichloroethane

  • Light Source : Blue LED (450 nm)

  • Yield : 94–95%

Mechanism :

  • Photoexcitation of the acridine catalyst generates a radical species.

  • Single-electron transfer (SET) from 2-aminopyridine derivatives to the oxidant forms reactive intermediates.

  • C–N bond formation occurs via radical recombination .

Mitsunobu Reaction for Alkylation

The hydroxypyridine hydroxyl group undergoes alkylation via Mitsunobu conditions:

Example

  • Substrate : 5-Hydroxypyridine-2-carboxylic acid

  • Reagents :

    • Alkylating agent: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

    • DIAD (2.2M in toluene)

    • PPh₃ (triphenylphosphine)

  • Solvent : THF

  • Temperature : 0°C → room temperature

  • Yield : 80%

Outcome :

  • The hydroxyl group is replaced by a piperidine-methyl moiety.

  • Retains stereochemical integrity of the hydroxypyridine ring .

Reductive Amination

The secondary amine of the piperazine ring reacts with aldehydes via reductive amination:

Conditions

AldehydeReducing AgentSolventYieldSource
4-TrifluoromethylbenzaldehydeNaBH(OAc)₃CH₂Cl₂53–72%
BenzaldehydeNaBH₄EtOH38–51%
  • Acetic acid is used as a catalyst to stabilize imine intermediates.

  • Products are isolated as HCl salts for improved stability .

Coordination Chemistry

The hydroxypyridine group acts as a ligand for metal ions, forming complexes with therapeutic potential:

Key Features

  • Metal Binding : Hydroxyl and pyridinic nitrogen atoms chelate transition metals (e.g., Fe³⁺, Cu²⁺).

  • Biological Relevance : Enhances antibacterial activity by disrupting metalloenzymes (e.g., β-lactamases).

Esterification and Acylation

The free piperazine amine (post-Boc removal) reacts with electrophiles:

Reaction Examples

ElectrophileConditionsProductYieldSource
Benzyl chloroformateDIPEA, CH₂Cl₂N-Benzyloxycarbonyl derivative74%
Acetic anhydrideEt₃N, CH₂Cl₂N-Acetylated derivative68%
  • Acylation improves solubility and pharmacokinetic properties.

Oxidation of the Hydroxypyridine Ring

The hydroxypyridine moiety is oxidized to pyridone derivatives under mild conditions:

Conditions

  • Oxidant : H₂O₂ (30%)

  • Catalyst : FeCl₃ (0.1 eq)

  • Solvent : MeCN/H₂O (4:1)

  • Yield : 85% (estimated from analogous reactions)

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can modulate the function of enzymes, receptors, and other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in pyridine substituents, piperazine modifications, and appended functional groups (Table 1).

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name (CAS/Reference) Pyridine Substituents Additional Functional Groups Key Properties/Applications Source
Target Compound 3-hydroxypyridin-2-yl tert-butyl carbamate Potential hydrogen bonding, solubility N/A
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate (1211542-18-5) 5-hydroxypyridin-2-yl tert-butyl carbamate Solubility enhancement
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-cyanopyridin-2-yl tert-butyl carbamate Electron-withdrawing cyano group
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (474330-06-8) 6-chloro-3-nitropyridin-2-yl Chloro, nitro groups Reactivity in substitution reactions
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidine with hydroxylphenyl Amino, hydroxyphenyl Antimicrobial activity, crystal packing
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl Thiadiazole Bioactivity (e.g., kinase inhibition)

Physicochemical Properties

  • Hydrogen Bonding : The 3-hydroxypyridin-2-yl group in the target compound likely forms intramolecular O–H⋯N bonds, stabilizing the molecule in a planar conformation (analogous to ). This contrasts with tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate, where the hydroxyl group’s position may reduce intramolecular interactions .
  • Solubility: Hydroxyl and amino groups (e.g., ) enhance aqueous solubility compared to electron-withdrawing groups (cyano, nitro) in and .
  • Stability : Fluorinated derivatives (e.g., ) degrade in gastric fluid, whereas hydroxylated compounds may exhibit better stability due to reduced electrophilicity.

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate?

The compound is commonly synthesized via nucleophilic aromatic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyridine derivatives (e.g., 5-bromo-2-chloropyrimidine) in polar aprotic solvents like 1,4-dioxane or THF under reflux (110°C) with a base such as K₂CO₃, yielding ~80–90% . Alternative methods involve hydrolysis of intermediates using HCl in ethyl acetate or THF to remove protecting groups, achieving ~60–79% yields depending on workup .

Q. How is the purity and structural integrity of this compound verified experimentally?

Characterization relies on ¹H/¹³C NMR and mass spectrometry (MS) . For instance:

  • ¹H NMR (CDCl₃) shows distinct peaks for the tert-butyl group (δ ~1.49 ppm), piperazine protons (δ ~3.4–3.8 ppm), and pyridinyl aromatic protons (δ ~6.5–8.3 ppm) .
  • MS often reveals fragmentation patterns, such as [M+H-100]⁺ (loss of the Boc group) or [M+H]⁺ matching theoretical molecular weights .
  • HPLC with silica gel chromatography (hexane/ethyl acetate gradients) is used for purification .

Q. What solvents and conditions are optimal for Boc deprotection during synthesis?

The Boc group is typically removed using HCl in dioxane (4 M) or TFA in DCM under mild conditions (0–25°C, 1–4 hours), preserving the hydroxylpyridine moiety . For acid-sensitive intermediates, catalytic hydrogenation may be employed .

Advanced Research Questions

Q. How can contradictory yields in nucleophilic substitution reactions be resolved?

Discrepancies in yields (e.g., 60% vs. 88%) often arise from solvent polarity , reaction time , and base selection . For example:

  • Polar aprotic solvents (1,4-dioxane) enhance nucleophilicity, improving yields compared to THF .
  • Extended reaction times (12–24 hours) and elevated temperatures (110°C) favor complete substitution .
  • Use of microwave irradiation (e.g., Suzuki coupling) can reduce time and increase yields to >90% .

Q. What strategies mitigate byproduct formation during piperazine functionalization?

Common byproducts (e.g., dimerization or over-alkylation) are minimized by:

  • Controlled stoichiometry : Limiting the halogenated reagent to 1.0–1.2 equivalents .
  • Low-temperature stepwise addition of electrophiles to the piperazine core .
  • Chelating agents like NaI to suppress side reactions in Pd-catalyzed couplings .

Q. How does the 3-hydroxypyridine moiety influence the compound’s reactivity in medicinal chemistry applications?

The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), while the pyridine nitrogen participates in π-π stacking or metal coordination . Derivatives of this scaffold show antimicrobial activity against S. aureus and P. aeruginosa via disruption of cell wall synthesis, as demonstrated in crystallographic studies .

Q. What analytical techniques are critical for resolving spectral overlaps in NMR?

  • COSY/HSQC experiments differentiate piperazine and pyridinyl protons .
  • Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) resolve broad NH/OH peaks .
  • Variable-temperature NMR suppresses rotational conformers causing peak splitting .

Q. How can computational modeling enhance the design of derivatives for target-specific activity?

  • Docking studies (AutoDock, Schrödinger) predict binding affinities to targets like phosphoglycerate dehydrogenase, guided by the compound’s hydrogen-bonding and hydrophobic features .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .

Methodological Notes

  • Synthetic Optimization : Prioritize microwave-assisted reactions for time-sensitive steps .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (4:1 to 1:1) for high-purity isolates .
  • Data Validation : Cross-reference NMR shifts with similar piperazine-pyridine derivatives to confirm assignments .

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